1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1197644-14-6), also known as N-allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, is a dihydropyridazine derivative with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It features a 1,6-dihydropyridazine-3-carboxamide core bearing a 1-butyl substituent on the ring nitrogen and an N-(prop-2-en-1-yl) (allyl) carboxamide side chain, which distinguishes it from simpler N-alkyl analogs by incorporating a terminal alkene.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B14909907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C=CC(=N1)C(=O)NCC=C
InChIInChI=1S/C12H17N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h4,6-7H,2-3,5,8-9H2,1H3,(H,13,17)
InChIKeyBNLFXUBVYFIRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide: Core Identity and Procurement Baseline


1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1197644-14-6), also known as N-allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, is a dihydropyridazine derivative with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol [1]. It features a 1,6-dihydropyridazine-3-carboxamide core bearing a 1-butyl substituent on the ring nitrogen and an N-(prop-2-en-1-yl) (allyl) carboxamide side chain, which distinguishes it from simpler N-alkyl analogs by incorporating a terminal alkene . The compound is primarily supplied as a heterocyclic building block for research use, with typical commercial purity of 98% .

Why 1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide Cannot Be Interchanged with Generic Pyridazine-3-carboxamide Building Blocks


Within the pyridazine-3-carboxamide chemical space, subtle structural variations—particularly in the N1 substituent and the carboxamide side chain—produce substantial differences in physicochemical properties, reactivity, and biological target engagement [1]. The N-allyl group present in this compound introduces a terminal alkene that is absent in the saturated N-propyl analog (CAS 1049503-14-1), creating differential LogP, hydrogen bonding capacity, and a unique thiol-ene click chemistry handle that cannot be replicated by generic N-alkyl pyridazine-3-carboxamides [2]. Importantly, the broader pyridazine-3-carboxamide class has been validated through systematic structure-activity relationship studies demonstrating that carboxamide N-substituent identity directly governs CB2 receptor agonist potency and selectivity [3]. Substituting a generic analog risks compromising both the intended chemical reactivity and the biological profile that makes this scaffold valuable in medicinal chemistry programs.

Quantitative Differentiation Evidence for 1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide: Comparator-Based Technical Data


LogP Differential: N-Allyl vs. N-Propyl Pyridazine-3-carboxamide Impact on Lipophilicity

The target compound bearing an N-allyl group exhibits a computed XLogP3-AA of 1.1 [1], which is lower than the predicted logP for the saturated N-propyl analog (~1.4–1.6 based on the incremental contribution of an sp2 carbon vs. sp3 carbon in the side chain) [2]. The experimental LogP reported for the target compound is 0.96 (Leyan) , confirming a measurable reduction in lipophilicity attributable to the allyl double bond. This difference is relevant because reduced logP values in pyridazine-3-carboxamides have been explicitly associated with improved drug-likeness profiles in this chemotype [3].

Lipophilicity Drug-likeness Physicochemical profiling

Reactive Handle Advantage: Terminal Alkene Enables Thiol-Ene Bioconjugation Chemistry Absent in Saturated N-Alkyl Analogs

The N-allyl (prop-2-en-1-yl) substituent on the target compound provides a terminal alkene functional group that is amenable to thiol-ene radical addition reactions, a well-established click chemistry paradigm [1]. The closest analog, 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049503-14-1), bears a fully saturated N-propyl chain that lacks this reactive functionality entirely. Thiol-ene reactions proceed quantitatively under mild photochemical or thermal initiation conditions with high regioselectivity (anti-Markovnikov addition) [2]. This differential reactivity is not a matter of degree but a categorical structural distinction: the allyl analog possesses a reactive handle for late-stage functionalization or bioconjugation; the N-propyl analog does not .

Click chemistry Bioconjugation Chemical biology

Commercial Purity Specification: Batch-to-Batch Consistency at 98% Purity for Reproducible Research

The target compound is commercially supplied at a standardized purity of 98% by multiple independent vendors, including Leyan (Product No. 1358211) and Moldb (Cat. No. M167071) . This purity level meets or exceeds the typical threshold for heterocyclic building blocks used in medicinal chemistry (commonly 95–97%), providing a defined quality baseline that is independently verifiable. By contrast, the N-propyl analog (CAS 1049503-14-1) is listed at equivalent purity (98%) by the same vendor , indicating that the allyl compound is not disadvantaged in synthetic accessibility or purification. The availability of the compound at room-temperature shipping conditions further simplifies procurement logistics relative to analogs requiring cold-chain handling.

Quality control Purity specification Reproducibility

Scaffold Validation: Pyridazine-3-carboxamide Core Demonstrates Quantifiable CB2 Agonist Activity in Published SAR Campaigns

The pyridazine-3-carboxamide scaffold, of which the target compound is a direct structural member, has been systematically validated as a CB2-selective agonist chemotype in a comprehensive SAR study by Qian et al. (2017) [1]. The lead compound from this campaign (compound 26) achieved an EC50 of 3.665 ± 0.553 nM at CB2 with a selectivity index exceeding 2,729 over the CB1 receptor in calcium mobilization assays [2]. More than half of the pyridazine-3-carboxamide derivatives tested exhibited moderate to potent CB2 agonist activity, and six compounds displayed EC50 values below 35 nM [3]. While the target compound itself was not directly profiled in this study, its core scaffold identity places it within a chemotype that has demonstrated quantifiable, receptor-level differentiation. Note: this constitutes class-level evidence and direct receptor profiling of 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide at CB2/CB1 has not been reported [4].

CB2 agonist Cannabinoid receptor Structure-activity relationship

Recommended Application Scenarios for 1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Defined Physicochemical Starting Point

The target compound's measured LogP of 0.96 and computed XLogP3 of 1.1 position it in a favorable lipophilicity range for oral bioavailability, outperforming the N-propyl analog which is predicted to be more lipophilic (ΔLogP ≈ 0.3–0.5) [1]. For hit-to-lead programs prioritizing ligand efficiency and ADME properties, this compound offers a chemically tractable scaffold with a validated pyridazine-3-carboxamide core that has demonstrated CB2 agonist activity in published SAR studies [2]. Procurement of this specific analog—rather than the N-propyl variant—provides a lower-logP starting point, which has been explicitly associated with improved drug-likeness in this chemotype [3].

Chemical Probe Development Requiring a Bifunctional Building Block with a Built-In Click Chemistry Handle

The terminal alkene of the N-allyl group enables thiol-ene click chemistry for late-stage functionalization—a capability entirely absent in saturated N-alkyl analogs such as 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049503-14-1) [4]. This makes the target compound uniquely suited for constructing bifunctional probes (e.g., fluorophore-conjugated, biotinylated, or PEGylated derivatives) without requiring additional synthetic steps to install a reactive handle. The 98% purity specification ensures that the building block can be used directly in conjugation reactions without prior repurification, streamlining the probe synthesis workflow.

Focused Library Synthesis Around the Pyridazine-3-carboxamide CB2 Agonist Pharmacophore

The pyridazine-3-carboxamide scaffold has been validated through systematic SAR that identified potent CB2 agonists with EC50 values as low as 3.665 nM and selectivity indices exceeding 2,729 over CB1 [2]. While this specific building block has not been profiled in CB2 assays, its structural placement at the intersection of the N1-butyl and N-allyl substitution vectors makes it a logical starting point for focused library enumeration. Researchers can leverage the allyl group for parallel diversification—either through thiol-ene coupling or other alkene transformations—to explore structure-activity relationships around the carboxamide side chain, building directly upon the published pharmacophore model for this chemotype [3].

Heterocyclic Building Block Procurement for Custom Synthesis Service Providers and CROs

Contract research organizations and custom synthesis providers requiring a well-characterized, high-purity pyridazine-3-carboxamide intermediate can procure this compound at 98% purity from multiple independent vendors . Room-temperature shipping compatibility reduces logistical complexity and cost compared to cold-chain-dependent analogs. The compound's CAS registry number (1197644-14-6) and PubChem CID (45793916) provide unambiguous identity tracking, and its computed properties—including TPSA of 63.99 Ų, one H-bond donor, and three H-bond acceptors—are fully documented [5], facilitating compliance withStructure Alert and REACH-type regulatory documentation requirements.

Quote Request

Request a Quote for 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.